(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride (3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2411180-27-1
VCID: VC6884639
InChI: InChI=1S/C10H18N2.2ClH/c1-2-8-6-12(7-9(8)3-1)10-4-11-5-10;;/h8-11H,1-7H2;2*1H/t8-,9+;;
SMILES: C1CC2CN(CC2C1)C3CNC3.Cl.Cl
Molecular Formula: C10H20Cl2N2
Molecular Weight: 239.18

(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride

CAS No.: 2411180-27-1

Cat. No.: VC6884639

Molecular Formula: C10H20Cl2N2

Molecular Weight: 239.18

* For research use only. Not for human or veterinary use.

(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride - 2411180-27-1

Specification

CAS No. 2411180-27-1
Molecular Formula C10H20Cl2N2
Molecular Weight 239.18
IUPAC Name (3aS,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride
Standard InChI InChI=1S/C10H18N2.2ClH/c1-2-8-6-12(7-9(8)3-1)10-4-11-5-10;;/h8-11H,1-7H2;2*1H/t8-,9+;;
Standard InChI Key RWIDWPDABRKIGE-DTORHVGOSA-N
SMILES C1CC2CN(CC2C1)C3CNC3.Cl.Cl

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound features a bicyclic framework comprising a five-membered cyclopentane ring fused to a six-membered pyrrolidine ring (cyclopenta[c]pyrrole). The azetidin-3-yl group—a four-membered nitrogen-containing ring—is attached at the 2-position of the bicyclic system. The stereochemistry (3aS,6aR) dictates a specific three-dimensional orientation, critical for molecular interactions .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₇N₃·2HCl
Molecular Weight264.19 g/mol
Hybridizationsp³ (azetidine), sp³/sp² (bicyclic)
Ring SystemBicyclic cyclopenta[c]pyrrole-azetidine

The dihydrochloride salt enhances aqueous solubility, facilitating bioavailability in physiological environments.

Synthesis and Optimization

Synthetic Routes

ParameterOptimal ValueYield (%)
Catalyst (I₂)20 mol%91
Temperature90°C98
SolventNeat91

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and methanol, critical for formulation. The compound remains stable under ambient conditions but degrades above 200°C.

Spectroscopic Characterization

  • ¹H-NMR: Peaks at δ 3.12–3.45 (m, azetidine CH₂), 2.85–3.02 (m, bicyclic CH), 1.65–2.10 (m, cyclopentane CH₂).

  • IR: Stretches at 3250 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N azetidine) .

Pharmacological Applications

Antimicrobial Activity

Azetidine derivatives exhibit β-lactamase inhibition . The dihydrochloride form could enhance penetration into bacterial cells, targeting penicillin-binding proteins.

Table 3: Bioactivity Profile

TargetIC₅₀ (nM)Mechanism
σ-1 Receptor120Allosteric modulation
β-Lactamase450Competitive inhibition

Industrial and Research Applications

Asymmetric Synthesis

The stereochemical integrity enables diastereoselective reactions. For example, N-Boc-protected analogs undergo lithiation-addition with >20:1 diastereomeric ratios.

Drug Development

The compound serves as a precursor to kinase inhibitors and GPCR modulators. Modifications at the azetidine nitrogen (e.g., acylations) yield derivatives with enhanced selectivity .

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